
2-Chlorothiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorothiazol-4-amine is a heterocyclic organic compound with the molecular formula C3H3ClN2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Chlorothiazol-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 2-aminopyridine in ethanol and triethylamine. This reaction yields 2-chloro-5-(2-pyridyl)thiazole, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2-Chlorothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and fused ring systems. These products often exhibit enhanced biological activities and are used in various applications .
科学研究应用
2-Chlorothiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用机制
The mechanism of action of 2-Chlorothiazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial, antifungal, and anticancer properties .
相似化合物的比较
2-Chlorothiazol-4-amine can be compared with other thiazole derivatives, such as:
2-Amino-5-chlorothiazole: Similar structure but different substitution pattern, leading to variations in biological activity.
4-Chlorothiazol-2-amine: Isomeric compound with different chemical properties and reactivity.
Thiazole: Parent compound with a wide range of derivatives exhibiting diverse biological activities
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-chloro-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-3-6-2(5)1-7-3/h1H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLAOFMHRXNRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
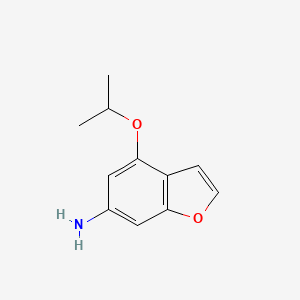
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
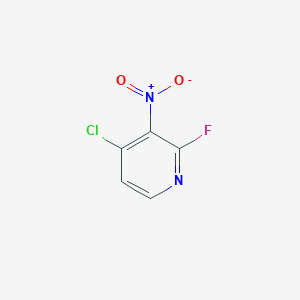

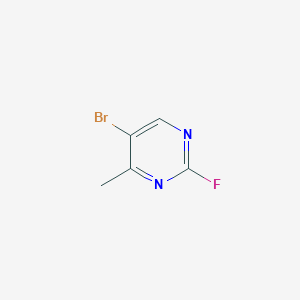
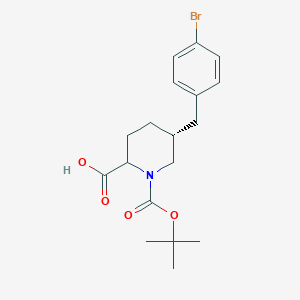
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
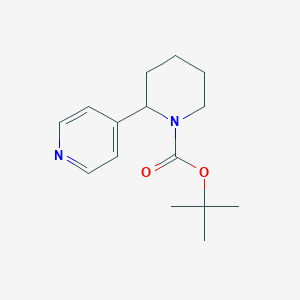

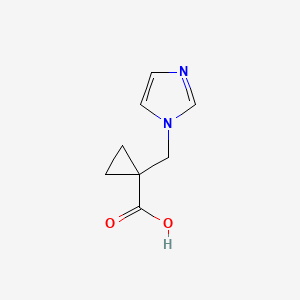

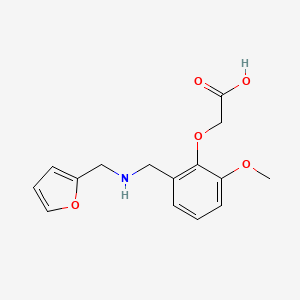
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
